1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
CAS No.: 1448788-03-1
Cat. No.: VC8241238
Molecular Formula: C51H65F3NO5PS
Molecular Weight: 892.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448788-03-1 |
|---|---|
| Molecular Formula | C51H65F3NO5PS |
| Molecular Weight | 892.1 g/mol |
| IUPAC Name | 1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C51H65F3NO5PS/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12)50(48)60-61(56,59-49(43)47)55-62(57,58)51(52,53)54/h21-32H,13-20H2,1-12H3,(H,55,56) |
| Standard InChI Key | NBNGFLUJJGXZTH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C |
Introduction
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide is a complex organic molecule featuring a unique structural framework. This compound includes a trifluoromethyl group, a sulfonamide moiety, and a phosphapentacyclic framework, which contribute to its chemical properties and potential biological activities.
Chemical Formula and Molecular Weight
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Molecular Formula: C51H57F3NO5PS
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Molecular Weight: 884.04 g/mol
Key Structural Features
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The compound contains a phosphapentacyclic core with two 2,4,6-tri(propan-2-yl)phenyl groups attached at positions 10 and 16.
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It includes a sulfonamide group linked to the phosphapentacyclic framework.
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The presence of a trifluoromethyl group enhances its stability and reactivity.
Synthesis Methods
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the phosphapentacyclic core and the attachment of the phenyl groups. Specific synthesis routes may involve phosphorus chemistry and organometallic reactions to assemble the framework.
Potential Applications
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Catalysis: Compounds with similar structures are often used as organocatalysts due to their ability to participate in enantioselective reactions.
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Biological Activity: While specific biological activities of this compound are not well-documented, sulfonamides are generally known for their antibacterial properties.
Chemical and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C51H57F3NO5PS |
| Molecular Weight | 884.04 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
Spectroscopic Data
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